Lipophilicity and Permeability Differentiation via LogP Analysis
The strategic combination of a lipophilic chlorine atom and a polar nitro group on the benzoic acid scaffold results in a balanced LogP value of 2.78 for 3-chloro-2-methyl-6-nitrobenzoic acid . This differentiates it from the non-chlorinated analog 2-methyl-6-nitrobenzoic acid, which has a lower LogP of 1.392, and the non-nitrated analog 3-chloro-2-methylbenzoic acid, which has a LogP of 2.4 [1]. The quantified difference in lipophilicity is directly relevant to the optimization of membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | 2.78 |
| Comparator Or Baseline | 2-Methyl-6-nitrobenzoic acid: 1.392; 3-Chloro-2-methylbenzoic acid: 2.4 |
| Quantified Difference | Δ = +1.39 (vs. 2-methyl-6-nitrobenzoic acid); Δ = +0.38 (vs. 3-chloro-2-methylbenzoic acid) |
| Conditions | XLogP3-AA computed value (PubChem) or reported data from chemical databases. |
Why This Matters
This data guides procurement by quantifying a key physicochemical property (LogP) that directly influences the compound's utility in designing molecules with optimized cellular permeability and metabolic stability.
- [1] PubChem. 3-Chloro-2-methylbenzoic acid (CID 82010) and 2-Methyl-6-nitrobenzoic acid (CID 24516) computed properties. View Source
